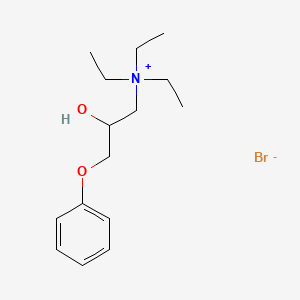![molecular formula C12H15NOSi B12568071 4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile CAS No. 182058-00-0](/img/structure/B12568071.png)
4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile: is an organic compound with the molecular formula C12H15NOSi . It is a derivative of benzonitrile, where the nitrile group is substituted with a trimethylsilyloxyethenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile typically involves the reaction of benzonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable reagent to introduce the ethenyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the trimethylsilyloxy group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile is used as a building block for the synthesis of more complex molecules. It can be employed in various organic synthesis reactions, including the formation of polymers and advanced materials.
Biology: In biological research, this compound can be used as a probe or a reagent to study biochemical pathways and interactions. Its unique structure allows it to interact with specific biological targets, making it useful in the development of new drugs and therapeutic agents.
Medicine: In medicine, derivatives of this compound may be explored for their potential pharmacological properties. Research into its effects on different biological systems can lead to the discovery of new treatments for various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the manufacture of high-performance products.
Mechanism of Action
The mechanism of action of 4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile involves its interaction with specific molecular targets. The trimethylsilyloxy group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ethenyl group can undergo addition reactions, forming new bonds with other molecules. The nitrile group can interact with nucleophiles, leading to the formation of new derivatives.
Comparison with Similar Compounds
- 1-Phenyl-1-trimethylsiloxyethylene
- α-(Trimethylsiloxy)styrene
- Trimethyl [ (1-phenylvinyl)oxy]silane
Comparison: Compared to similar compounds, 4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile has a unique combination of functional groups that confer distinct reactivity and stability. The presence of the nitrile group adds an additional site for chemical modification, making it more versatile in synthetic applications. Its trimethylsilyloxy group enhances its stability, while the ethenyl group provides a site for further functionalization.
Properties
CAS No. |
182058-00-0 |
|---|---|
Molecular Formula |
C12H15NOSi |
Molecular Weight |
217.34 g/mol |
IUPAC Name |
4-(1-trimethylsilyloxyethenyl)benzonitrile |
InChI |
InChI=1S/C12H15NOSi/c1-10(14-15(2,3)4)12-7-5-11(9-13)6-8-12/h5-8H,1H2,2-4H3 |
InChI Key |
WHNMTWGRBKVONV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=C)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



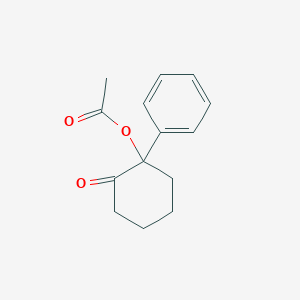
![(5S,6S)-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromo-6-ethoxy-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12568010.png)

![[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene](/img/structure/B12568020.png)
![Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-](/img/structure/B12568022.png)
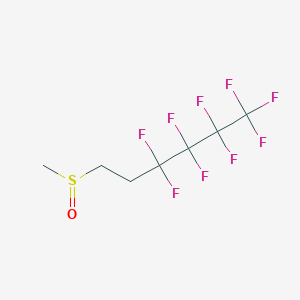
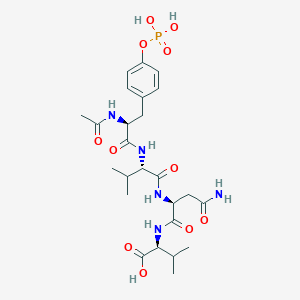
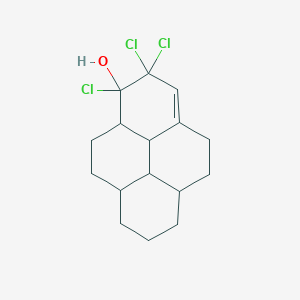
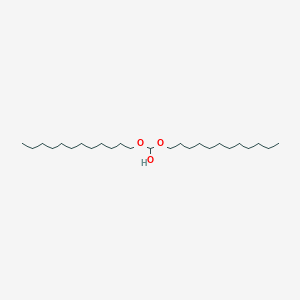
![2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine](/img/structure/B12568060.png)
![2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran](/img/structure/B12568061.png)
![3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12568064.png)
